molecular formula C30H52O3 B1677965 Protopanaxadiol CAS No. 7755-01-3

Protopanaxadiol

Cat. No. B1677965
CAS RN: 7755-01-3
M. Wt: 460.7 g/mol
InChI Key: PYXFVCFISTUSOO-HKUCOEKDSA-N
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Description

Protopanaxadiol (PPD) is an organic compound that is an aglycone of ginsenosides, a group of steroid glycosides. It is a dammarane-type tetracyclic terpene sapogenin found in ginseng (Panax ginseng) and in notoginseng (Panax pseudoginseng) . The health effects of protopanaxadiol inside the human body are still unclear .


Synthesis Analysis

The synthesis of Protopanaxadiol has been achieved through various methods. One study showed that the yields of protopanaxadiol from engineered peroxisome strains were approximately 78% higher than those of the parent strain . Another study showed that the exogenously dammarenediol-II and protopanaxadiol synthesis in yeast extracts were analyzed and examined using HPLC .


Molecular Structure Analysis

Protopanaxadiol has a molecular formula of C30H52O3 . Its structure, properties, spectra, suppliers, and links can be found on various chemical databases .


Chemical Reactions Analysis

The chemical transformation of Protopanaxadiol has been studied, particularly in relation to ginsenoside biosynthesis .


Physical And Chemical Properties Analysis

Protopanaxadiol has a molar mass of 460.743 g·mol−1 . More specific physical and chemical properties can be found on various chemical databases .

Scientific Research Applications

Metabolic Engineering for Ginsenosides Production

Protopanaxadiol, the aglycon of several dammarane-type ginsenosides, has shown anticancer activity. Research has explored the microbial production of protopanaxadiol in Saccharomyces cerevisiae. This process involved introducing specific genes from Panax ginseng and Arabidopsis thaliana into yeast, resulting in significant protopanaxadiol production. This method offers an alternative to traditional extraction from plant sources (Dai et al., 2013).

Anticancer Properties

20S-Protopanaxadiol (PPD) has been studied for its anticancer properties. It induces different forms of programmed cell death, including apoptosis and autophagy, in human glioma cell lines through both caspase-dependent and -independent mechanisms (Liu et al., 2007).

Anti-inflammatory Activity

PPD demonstrates anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and increasing the expression of heme oxygenase 1 (HO-1) in RAW 264.7 cells. This activity is significant in the context of lipopolysaccharide (LPS)-induced inflammation (Lee et al., 2005).

Enhancing Saccharomyces Cerevisiae Tolerance

For high-level production of protopanaxadiol, research has focused on enhancing the tolerance of Saccharomyces cerevisiae to reactive oxygen species and ethanol stress. This approach has resulted in significantly improved yields of protopanaxadiol, paving the way for its industrial production via microbial fermentation (Zhao et al., 2017).

Synergistic Effects

with Chemotherapy20(S)-protopanaxadiol (PPD) has been shown to enhance the antitumor activity of cyclophosphamide (CTX) in tumor-bearing mice. While PPD alone did not exhibit significant antitumor activity, it synergistically increased the efficacy of CTX. Additionally, PPD improved white blood cell counts and immune response markers in CTX-treated mice, indicating potential as a supportive supplement during chemotherapy (Lin et al., 2012).

Pharmacological Activity

Comprehensive research on 20(S)-protopanaxadiol has highlighted its diverse pharmacological activities, including anti-cancer and anti-depressant effects, and actions on chloride ion channels and sodium channels. These findings provide a reference for future pharmacological research and potential drug development (Tao Jian-sheng, 2011).

Inflammatory Activity Modulation

Protopanaxadiol has demonstrated the ability to modulate inflammatory activity in murine macrophage cells. Specifically, it significantly inhibited nitric oxide production and reduced the expression of pro-inflammatory cytokines. This indicates its potential efficacy in treating inflammatory diseases (Lee et al., 2006).

Immunomodulatory Effects

Transgenic rice seed extracts containing protopanaxadiol (PPD) have been studied for their immunomodulatory effects on RAW264.7 macrophage cells. The extracts enhanced nitric oxide production and upregulated immune-related genes. In inflammation conditions, they significantly reduced proinflammatory cytokine expression and biomarkers, indicating the potential of PPD-producing transgenic rice in immune modulation (Monmai et al., 2022).

Enhancing Skin Deposition

Microemulsion-based hydrogels have been developed to enhance the epidermal/dermal deposition of 20(S)-protopanaxadiol (20S-PPD) for topical administration. This formulation significantly improved the skin deposition of 20S-PPD in vitro and in vivo without affecting systemic absorption, offering a promising delivery system for poorly soluble ginsenosides (Kim et al., 2017).

Safety And Hazards

Protopanaxadiol is advised to be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Research on Protopanaxadiol is ongoing, with studies exploring its potential in various applications. For instance, one study suggests that Protopanaxadiol might potentially act as a natural anti-diabetic compound . Another study presents in-depth knowledge on peroxisome biogenesis engineering in S.cerevisiae and could serve as basic information for improvement in ginsenosides production and as a potential platform to be utilized for other isoprenoids .

properties

IUPAC Name

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXFVCFISTUSOO-VUFVRDRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028626
Record name Protopanaxadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protopanaxadiol

CAS RN

7755-01-3
Record name Protopanaxadiol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protopanaxadiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protopanaxadiol
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Record name 7755-01-3
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Record name PROTOPANAXADIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,000
Citations
XJ Chen, XJ Zhang, YM Shui, JB Wan… - … and Alternative Medicine, 2016 - hindawi.com
Recently, most anticancer drugs are derived from natural resources such as marine, microbial, and botanical sources, but the low success rates of chemotherapies and the development …
Number of citations: 93 www.hindawi.com
M Wang, H Li, W Liu, H Cao, X Hu, X Gao, F Xu… - European Journal of …, 2020 - Elsevier
… The acid or base hydrolysates of ginsenosides, 20 (R,S)-panaxadiol and 20 (R,S)-protopanaxadiol … In this review, the pharmacological activities of panaxadiol, protopanaxadiol and their …
Number of citations: 42 www.sciencedirect.com
F Zhao, P Bai, T Liu, D Li, X Zhang… - Biotechnology and …, 2016 - Wiley Online Library
… -II into protopanaxadiol. Protopanaxadiol production in a 5 L bioreactor in fed-batch fermentation reached 1436.6 mg/L. Our study not only improved protopanaxadiol production in yeast…
Number of citations: 91 onlinelibrary.wiley.com
S Shibata, O Tanaka, T Ando, M Sado… - Chemical and …, 1966 - jstage.jst.go.jp
… A further study on the saponin and the sapogenin of this drug has led us to a conclusion that panaxadiol (I) is a secondary product formed during the process of acid hydrolysis of …
Number of citations: 257 www.jstage.jst.go.jp
Y Yu, Q Zhou, Y Hang, X Bu, W Jia - Cancer, 2007 - Wiley Online Library
BACKGROUND. 20S‐protopanaxadiol (aPPD) is a major gastrointestinal metabolic product of ginsenosides. The latter share structural similarity with steroids and are the main …
JY Han, HS Hwang, SW Choi, HJ Kim… - Plant and cell …, 2012 - academic.oup.com
… CYP716A53v2 catalyzed the oxidation of protopanaxadiol to produce protopanaxatriol. The … is a protopanaxadiol 6-hydroxylase that produces protopanaxatriol from protopanaxadiol, …
Number of citations: 240 academic.oup.com
JY Han, HJ Kim, YS Kwon, YE Choi - Plant and cell physiology, 2011 - academic.oup.com
… protopanaxadiol synthase, which is a CYP enzyme (CYP716A47), to be involved in the hydroxylation of dammarenediol-II at the C-12 position to yield protopanaxadiol. … protopanaxadiol …
Number of citations: 266 academic.oup.com
H Yu, C Zhang, M Lu, F Sun, Y Fu… - Chemical and …, 2007 - jstage.jst.go.jp
In this paper, the new type ginsenosidase which hydrolyzing multi-glycosides of ginsenoside, named ginsenoside type I from Aspergillus sp. g48p strain was isolated, characterized and …
Number of citations: 99 www.jstage.jst.go.jp
C Chen, L Wang, F Cao, X Miao, T Chen… - International Journal of …, 2016 - Elsevier
The aim of this study was to fabricate 20(S)-protopanaxadiol (PPD) nanocrystals to improve PPD’s oral bioavailability and brain delivery. PPD nanocrystals were fabricated using an anti-…
Number of citations: 55 www.sciencedirect.com
C Wakabayashi, H Hasegawa… - … Preclinical and Clinical …, 1997 - ingentaconnect.com
The present study demonstrated in vivo and in vitro antimetastatic activities of a major intestinal bacterial metabolite Ml formed from protopanaxadiol saponins of ginseng (the root of …
Number of citations: 295 www.ingentaconnect.com

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